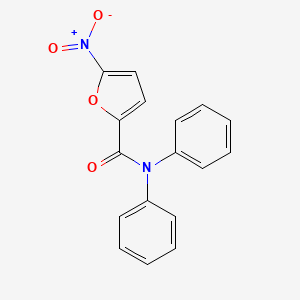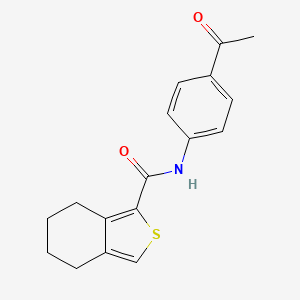![molecular formula C20H26N2O3 B5353493 N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide](/img/structure/B5353493.png)
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues.
Mécanisme D'action
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurological disorders, as well as to improve cognitive function and reduce anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide in lab experiments is that it has a high affinity for the CB2 receptor, which allows for selective activation of this receptor without affecting other cannabinoid receptors. However, one limitation is that the effects of this compound may be influenced by factors such as dose, route of administration, and the specific animal model used.
Orientations Futures
There are several future directions for research on N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound and to determine the optimal dose and route of administration for therapeutic use.
Méthodes De Synthèse
The synthesis of N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide involves the reaction of 2-Propyl-1,3-dioxane-2-carboxylic acid with 4-(2-chloroethyl)quinoline to form the intermediate compound 2-(4-(2-chloroethyl)quinolin-1-yl)propanoic acid. This intermediate is then reacted with (1R,2R)-1,2-cyclohexanediol in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models of neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-12-22(17-9-5-6-10-19(17)24)20(25)14-21-13-11-18(23)15-7-3-4-8-16(15)21/h3-4,7-8,11,13,17,19,24H,2,5-6,9-10,12,14H2,1H3/t17-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUYPWNZEUPVIH-IEBWSBKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)CN2C=CC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN([C@@H]1CCCC[C@H]1O)C(=O)CN2C=CC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5353414.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
![2-[methyl(2-phenylethyl)amino]-N-[(6-methyl-2-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5353440.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5353451.png)
![3-ethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353457.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353465.png)

![2-methyl-5-{2-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]morpholin-4-yl}pyridazin-3(2H)-one](/img/structure/B5353489.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5353498.png)
![N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5353505.png)

